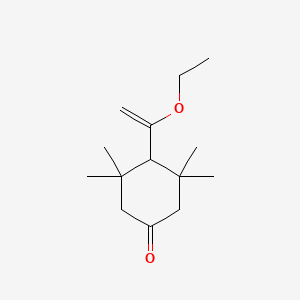

4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone

描述

属性

IUPAC Name |

4-(1-ethoxyethenyl)-3,3,5,5-tetramethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-7-16-10(2)12-13(3,4)8-11(15)9-14(12,5)6/h12H,2,7-9H2,1,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNYLLVKHRZLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1C(CC(=O)CC1(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052039 | |

| Record name | 4-(1-Ethoxyethenyl)-3,3,5,5-tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanone, 4-(1-ethoxyethenyl)-3,3,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36306-87-3 | |

| Record name | 4-(1-Ethoxyethenyl)-3,3,5,5-tetramethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36306-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036306873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 4-(1-ethoxyethenyl)-3,3,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Ethoxyethenyl)-3,3,5,5-tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ETHOXYVINYL)-3,3,5,5-TETRAMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27U1GP15P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone (CAS No. 36306-87-3) is a chemical compound with notable applications in the fragrance industry due to its pleasant odor profile. This compound is characterized by its molecular formula and a molecular weight of approximately 224.34 g/mol. It appears as a pale yellow clear liquid with a honey-like aroma and is primarily soluble in alcohol but insoluble in water .

| Property | Value |

|---|---|

| Molecular Formula | C14H24O2 |

| Molecular Weight | 224.34 g/mol |

| Appearance | Pale yellow clear liquid |

| Odor | Honey, amberwoody note |

| Flash Point | >100°C CC |

| Specific Gravity | 0.937 - 0.957 |

| Boiling Point | 80-82°C (0.3 kPa) |

| Solubility | Alcohol |

The biological activity of this compound has been studied primarily in the context of its use as a fragrance compound. It exhibits potential antimicrobial properties, which are particularly relevant in cosmetic formulations where preservation against microbial growth is essential.

Antimicrobial Properties

Research indicates that compounds similar to this ketone can demonstrate antimicrobial activity against various bacterial strains. For instance, studies have shown that certain fragrance ingredients can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Case Studies

Case Study 1: Fragrance Safety Assessment

The Research Institute for Fragrance Materials (RIFM) conducted assessments on the safety of various fragrance materials, including this compound. The findings indicated that while the compound is generally recognized as safe for use in cosmetic products, further studies on its long-term exposure effects are warranted .

Case Study 2: Efficacy in Cosmetic Applications

In a study evaluating the efficacy of various fragrance compounds in cosmetic formulations, this compound was noted for its ability to enhance product stability while providing a desirable scent profile. The study highlighted its low reactivity with other formulation ingredients, making it a suitable candidate for diverse applications .

科学研究应用

Fragrance Industry

One of the primary applications of 4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone is in the fragrance industry. It is widely used as a fragrance ingredient due to its pleasant aroma profile that includes amber and woody notes. This compound is incorporated into various products such as:

- Perfumes and Colognes : Used for its long-lasting scent and ability to blend well with other fragrance components.

- Personal Care Products : Incorporated into lotions, creams, and body washes to enhance their sensory appeal.

- Household Products : Utilized in air fresheners and cleaning products for its aromatic properties.

Toxicological Studies

Research has evaluated the safety profile of this compound through various toxicological assessments:

- Genotoxicity : Studies indicate that this compound is not genotoxic, as it did not induce mutations in bacterial reverse mutation assays (Ames test) at concentrations up to 5000 µg/plate .

- Repeated Dose Toxicity : The Margin of Exposure (MOE) for repeated dose toxicity was calculated to be greater than 100, indicating a low risk at current usage levels .

- Skin Sensitization : No significant concerns were identified regarding skin sensitization under declared levels of use .

Environmental Impact

The environmental safety of this compound has also been assessed:

- Aquatic Toxicity : The compound has been classified as toxic to aquatic life with long-lasting effects. Its predicted no-effect concentration (PNEC) is set at 8.4 µg/L .

- Biodegradability : Studies suggest that while it poses some risks to aquatic environments, its biodegradability needs further investigation to assess long-term environmental impacts.

Case Study 1: Fragrance Formulation

In a study focusing on the formulation of a new line of perfumes, researchers incorporated this compound to evaluate its impact on scent longevity and user preference. The findings indicated that fragrances containing this compound had significantly improved lasting power compared to those without it.

Case Study 2: Safety Assessment for Cosmetic Use

A comprehensive safety assessment was conducted for cosmetic formulations containing Kephalis. The assessment included patch testing on human volunteers which confirmed that the compound did not induce any allergic reactions or irritations at concentrations typically used in cosmetic products.

相似化合物的比较

Structural Analogues and Key Differences

The compound shares structural similarities with derivatives of 3,3,5,5-tetramethylcyclohexanone, differing in substituents at the 4-position. Key analogs include:

Physical and Chemical Properties

Comparative physical data for select analogs:

Notes:

- Substance A exhibits higher thermal stability (elevated boiling point) compared to Substance B due to reduced steric hindrance from the ketone group.

- The ethylene ketal derivative’s crystalline nature contrasts with the liquid state of enol ether analogs, reflecting reduced polarity .

准备方法

Starting Materials and General Synthetic Strategy

The key precursor for synthesizing 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone is typically a diketone such as 4-acetyl-3,3,5,5-tetramethylcyclohexanone or related cyclohexanone derivatives. These diketones can be prepared by known methods, including the condensation of simpler ketones like mesityl oxide, which itself is obtained by the auto-condensation of acetone.

The general synthetic approach involves converting the diketone into its corresponding enol ether by reaction with alkyl orthoformates (such as ethyl orthoformate), facilitated by acid catalysis. This reaction yields a mixture of enol ethers, from which this compound can be isolated.

Detailed Reaction Conditions

Mechanistic Insights and Reaction Pathway

Enol Ether Formation: The diketone reacts with ethyl orthoformate under Lewis acid catalysis to form enol ethers. The acid catalyst activates the orthoformate, enabling nucleophilic attack by the enolizable ketone carbonyl, resulting in the formation of the ethoxyvinyl group attached to the cyclohexanone ring.

Mixture of Enol Ethers: The reaction typically yields a mixture of mono- and bis-enol ethers, including this compound and 1-ethoxy-4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclo-1-hexene. These can be separated by fractional distillation due to their differing boiling points and refractive indices.

Hydrolysis Step: Hydrolysis with dilute HCl converts some enol ether intermediates back to the ketone, allowing isolation of the desired compound in purified form.

Experimental Example (Adapted from Patent Literature)

| Parameter | Details |

|---|---|

| Starting material | Mesityl oxide (from acetone auto-condensation) |

| Orthoformate used | Ethyl orthoformate |

| Catalyst | Boron trifluoride etherate |

| Reaction mixture | Ketone and ethyl orthoformate with catalyst stirred at room temperature |

| Hydrolysis | 10x weight of 0.5% aqueous HCl, stirred for 24 hours at ~20-25°C |

| Product yield | Approximately 75% crude product from 100 g starting material |

| Purification | Fractional distillation at 108°C/2 mm Hg |

| Product properties | This compound; refractive index n_D^15 = 1.4786 |

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Precursor | 4-Acetyl-3,3,5,5-tetramethylcyclohexanone or mesityl oxide |

| Alkyl orthoformate | Ethyl orthoformate (preferred lower primary alkyl group) |

| Catalyst | Boron trifluoride etherate (Lewis acid) |

| Reaction medium | Typically neat or in inert solvent, room temperature to mild heating |

| Hydrolysis | Dilute aqueous HCl (0.5%), 24 hours, room temperature |

| Purification technique | Fractional distillation under reduced pressure |

| Product yield | Around 75% crude yield |

| Physical properties | Boiling point ~108°C at 2 mm Hg; refractive index ~1.4786 |

Additional Notes and Research Findings

The use of different alkyl orthoformates (methyl, ethyl, n-propyl, etc.) affects the nature of the enol ether formed and its boiling point, odor, and other physical characteristics.

The reaction is sensitive to the choice of catalyst and reaction conditions; Lewis acids such as boron trifluoride etherate are particularly effective in promoting the formation of the enol ether.

The enol ether products have applications in fragrance chemistry due to their refined and woody amber-like odors, making the synthesis of this compound industrially relevant.

Hydrolysis conditions must be carefully controlled to avoid over-hydrolysis or decomposition of the product.

常见问题

Basic Research Questions

Q. What experimental techniques are recommended for the structural characterization of 4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry and stereochemistry. Double recrystallization from ethanol is critical for obtaining high-quality crystals, as demonstrated in analogous cyclohexane derivatives . Crystallographic data (e.g., bond angles, torsion angles) should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation . Complementary techniques like NMR and IR spectroscopy can confirm functional groups, while computational methods (e.g., DFT) refine electronic properties .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Adhere to protocols for flammable liquids and carcinogenic substances. Use grounded equipment, explosion-proof ventilation, and static-free PPE. Immediate decontamination (e.g., 15-minute eye rinsing, soap-and-water skin washing) is required upon exposure, with medical consultation for persistent symptoms. Store in sealed, cool, ventilated containers away from ignition sources .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Fractional distillation under reduced pressure minimizes thermal degradation of the ethoxyvinyl group. Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves stereoisomers. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures <95% purity thresholds for research use .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental binding data for this compound?

- Methodological Answer : Molecular docking and dynamics simulations (e.g., GROMACS) model ligand-receptor interactions at atomic resolution. Compare binding free energies (ΔG) across multiple force fields (AMBER, CHARMM) to identify consensus binding modes. Cross-validate with experimental SC-XRD or NMR titration data to reconcile discrepancies in affinity measurements .

Q. What are the challenges in synthesizing this compound derivatives for biological activity studies?

- Methodological Answer : The ethoxyvinyl group’s sensitivity to acid/base conditions limits reaction pathways. Use mild catalysts (e.g., trichloroacetic acid) for condensations, as demonstrated in related tricyano systems . Protect the ketone moiety with tert-butyldimethylsilyl (TBDMS) groups during nucleophilic additions. Monitor reaction progress via TLC with UV visualization .

Q. How does the stereoelectronic environment of this compound influence its reactivity in cycloaddition reactions?

- Methodological Answer : The tetramethyl substitution imposes steric hindrance, favoring endo selectivity in Diels-Alder reactions. DFT calculations (B3LYP/6-311+G(d,p)) quantify frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Solvent polarity (e.g., THF vs. DCM) modulates transition-state stabilization .

Methodological and Analytical Questions

Q. What statistical approaches are recommended for analyzing conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to correlate spectral peaks with structural features. For NMR discrepancies, use 2D experiments (COSY, HSQC) to assign overlapping signals. IR band deconvolution with Gaussian fitting resolves vibrational mode ambiguities .

Q. How can researchers validate the nomenclature of this compound in compliance with IUPAC standards?

- Methodological Answer : Cross-reference CAS registry numbers (e.g., 36306-87-3) and EINECS identifiers (253-031-9) in authoritative databases like PubChem. Confirm substituent priority rules: ethoxyvinyl > methyl > ketone in numbering .

Safety and Compliance

Q. What disposal protocols are mandated for waste containing this compound?

- Methodological Answer : Neutralize residual ketone groups with aqueous sodium bisulfite before incineration at EPA-approved facilities. Document waste streams via EPA Manifest System (40 CFR Part 262) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。